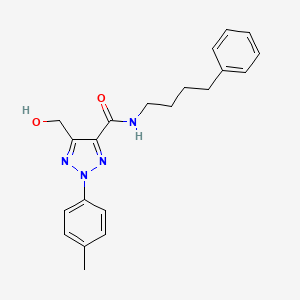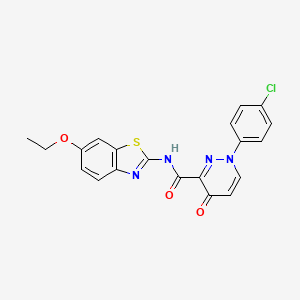![molecular formula C20H22N3O7P B11380386 Dimethyl (5-{[2-(4-methoxyphenyl)ethyl]amino}-2-(4-nitrophenyl)-1,3-oxazol-4-YL)phosphonate](/img/structure/B11380386.png)
Dimethyl (5-{[2-(4-methoxyphenyl)ethyl]amino}-2-(4-nitrophenyl)-1,3-oxazol-4-YL)phosphonate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Dimethyl (5-{[2-(4-methoxyphenyl)ethyl]amino}-2-(4-nitrophenyl)-1,3-oxazol-4-YL)phosphonate is a complex organic compound that features a unique combination of functional groups, including an oxazole ring, a nitrophenyl group, and a phosphonate ester
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of Dimethyl (5-{[2-(4-methoxyphenyl)ethyl]amino}-2-(4-nitrophenyl)-1,3-oxazol-4-YL)phosphonate typically involves multiple steps. One common approach starts with the preparation of the oxazole ring through a cyclization reaction involving an appropriate precursor. The nitrophenyl group is introduced via a nitration reaction, and the phosphonate ester is formed through a phosphorylation reaction. Each step requires specific reagents and conditions to ensure high yield and purity.
Industrial Production Methods
Industrial production of this compound may involve optimized synthetic routes that maximize efficiency and minimize waste. This could include the use of continuous flow reactors, advanced purification techniques, and environmentally friendly reagents. The exact methods would depend on the scale of production and the desired application of the compound.
化学反応の分析
Types of Reactions
Dimethyl (5-{[2-(4-methoxyphenyl)ethyl]amino}-2-(4-nitrophenyl)-1,3-oxazol-4-YL)phosphonate can undergo various chemical reactions, including:
Oxidation: The nitrophenyl group can be oxidized to form nitro derivatives.
Reduction: The nitro group can be reduced to an amino group under appropriate conditions.
Substitution: The methoxy group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and nucleophiles like sodium methoxide. Reaction conditions vary depending on the desired transformation but typically involve controlled temperatures and inert atmospheres to prevent unwanted side reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the nitrophenyl group would yield nitro derivatives, while reduction would produce amino derivatives.
科学的研究の応用
Dimethyl (5-{[2-(4-methoxyphenyl)ethyl]amino}-2-(4-nitrophenyl)-1,3-oxazol-4-YL)phosphonate has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: The compound’s unique structure makes it a candidate for studying enzyme interactions and protein binding.
Industry: It can be used in the production of advanced materials, such as polymers and coatings, due to its reactive functional groups.
作用機序
The mechanism by which Dimethyl (5-{[2-(4-methoxyphenyl)ethyl]amino}-2-(4-nitrophenyl)-1,3-oxazol-4-YL)phosphonate exerts its effects depends on its specific application. In medicinal chemistry, it may act by binding to specific molecular targets, such as enzymes or receptors, and modulating their activity. The oxazole ring and nitrophenyl group are key structural features that contribute to its binding affinity and specificity.
類似化合物との比較
Similar Compounds
- 4-(((4-Methoxyphenyl)amino)methyl)-N,N-dimethylaniline
- 2-Methoxy-5-((phenylamino)methyl)phenol
- 2-(2-(4-Methoxyphenyl)-4,9-dimethyl-7-oxo-7H-furo[2,3-f]chromen-3-yl)acetic acid
Uniqueness
Dimethyl (5-{[2-(4-methoxyphenyl)ethyl]amino}-2-(4-nitrophenyl)-1,3-oxazol-4-YL)phosphonate is unique due to the presence of the phosphonate ester group, which imparts distinct chemical properties and reactivity. This makes it particularly valuable in applications requiring specific interactions with biological molecules or advanced materials.
特性
分子式 |
C20H22N3O7P |
|---|---|
分子量 |
447.4 g/mol |
IUPAC名 |
4-dimethoxyphosphoryl-N-[2-(4-methoxyphenyl)ethyl]-2-(4-nitrophenyl)-1,3-oxazol-5-amine |
InChI |
InChI=1S/C20H22N3O7P/c1-27-17-10-4-14(5-11-17)12-13-21-19-20(31(26,28-2)29-3)22-18(30-19)15-6-8-16(9-7-15)23(24)25/h4-11,21H,12-13H2,1-3H3 |
InChIキー |
HCIIMQUZZPCXFV-UHFFFAOYSA-N |
正規SMILES |
COC1=CC=C(C=C1)CCNC2=C(N=C(O2)C3=CC=C(C=C3)[N+](=O)[O-])P(=O)(OC)OC |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![N-(3,4-dimethylphenyl)-6-(4-ethylphenyl)-3-propyl-6,7-dihydro-5H-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazine-7-carboxamide](/img/structure/B11380306.png)
![5-(ethylamino)-2-[(E)-2-(3,4,5-trimethoxyphenyl)ethenyl]-1,3-oxazole-4-carbonitrile](/img/structure/B11380309.png)
![Diethyl {5-[(2-chlorobenzyl)amino]-2-(naphthalen-1-ylmethyl)-1,3-oxazol-4-yl}phosphonate](/img/structure/B11380313.png)
![(5s,7s)-2-(5-Bromo-2-methoxyphenyl)-5,7-dimethyl-1,3-diazatricyclo[3.3.1.1~3,7~]decan-6-one](/img/structure/B11380314.png)
![3-(4-Chlorophenyl)-1-{[3-(4-methylphenyl)-1,2,4-oxadiazol-5-yl]methyl}-1-propan-2-ylurea](/img/structure/B11380325.png)
![1-(3-chlorophenyl)-3-methyl-6-pyridin-4-yl-4-(trifluoromethyl)-1H-pyrazolo[3,4-b]pyridine](/img/structure/B11380338.png)
![3-(4-bromophenyl)-6-isopropyl-5-methyl-7H-furo[3,2-g]chromen-7-one](/img/structure/B11380343.png)

![9-(2-methoxybenzyl)-6-methyl-2,3,9,10-tetrahydro-8H-cyclopenta[3,4]chromeno[6,7-e][1,3]oxazin-4(1H)-one](/img/structure/B11380346.png)
![9-methyl-3-(4-methylphenyl)-5-propyl-7H-furo[3,2-g]chromen-7-one](/img/structure/B11380351.png)

![5'-Bromo-1'-ethyl-5-methyl-7-propyl-6H-spiro[1,3-diazatricyclo[3.3.1.1(3,7)]decane-2,3'-indole]-2',6(1'H)-dione](/img/structure/B11380375.png)
![4-fluoro-N-{[3-(3-methylphenyl)-1,2,4-oxadiazol-5-yl]methyl}-N-(prop-2-en-1-yl)benzenesulfonamide](/img/structure/B11380383.png)
